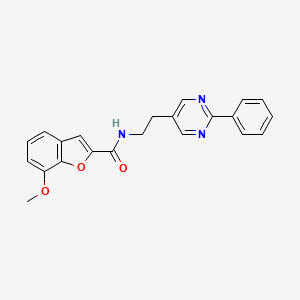

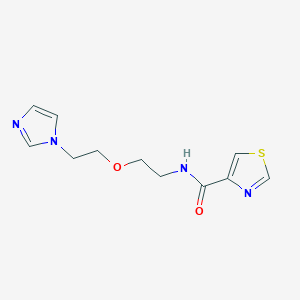

![molecular formula C10H9BrClN3O2 B2855404 3-溴-6-氯-N-(2-羟乙基)咪唑并[1,2-a]吡啶-2-甲酰胺 CAS No. 1092346-69-4](/img/structure/B2855404.png)

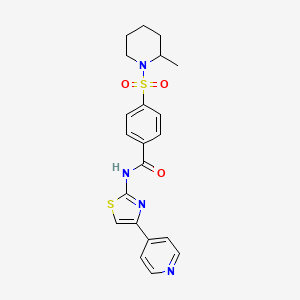

3-溴-6-氯-N-(2-羟乙基)咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of these compounds can be analyzed using techniques like density functional theory (DFT) .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The reaction output is strongly dependent on the substituents of both reactants .科学研究应用

合成方法

- 咪唑并[1,2-a]吡啶衍生物的连续流动合成方法的开发,包括目标化合物,展示了一种比传统烧瓶方法更先进的方法。该方法允许高效、多步合成高度功能化的杂环,而无需中间分离,表明其在药物发现和材料科学中可扩展生产和应用的潜力 (Herath、Dahl 和 Cosford,2010)。

- 已经开发了一种铜介导的需氧氧化合成方法,可以从吡啶和烯酰胺中生成 3-溴-咪唑并[1,2-a]吡啶。该方法的显着特点是对各种官能团的耐受性,为在温和条件下合成广泛的功能化咪唑并[1,2-a]吡啶衍生物提供了一条多功能途径 (Zhou 等,2016)。

在材料科学中的应用

- 咪唑并[4,5-b]吡啶衍生物在抑制低碳钢腐蚀方面的性能得到了评估,表现出显着的抑制效率。这表明类似化合物在腐蚀防护和材料保存技术中的潜在应用 (Saady 等,2021)。

生物学应用

- 新型 3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺已合成并对其杀虫和杀菌活性进行了评估。此类研究突出了溴氯咪唑并[1,2-a]吡啶衍生物在开发新型农用化学剂中的潜力 (Zhu 等,2014)。

- 针对 3 位取代的咪唑并[1,2-a]吡啶的研究旨在发现针对溃疡的抗分泌和细胞保护剂,表明这些化合物具有多种治疗潜力。尽管没有直接提及具体的目标化合物,但对药物化学中类似结构的探索表明其治疗用途的进一步研究的潜在领域 (Starrett 等,1989)。

未来方向

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

属性

IUPAC Name |

3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3O2/c11-9-8(10(17)13-3-4-16)14-7-2-1-6(12)5-15(7)9/h1-2,5,16H,3-4H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBULERONLEAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

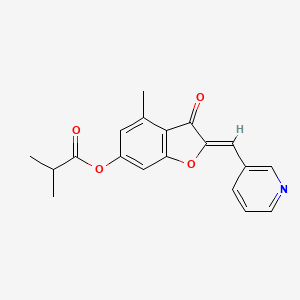

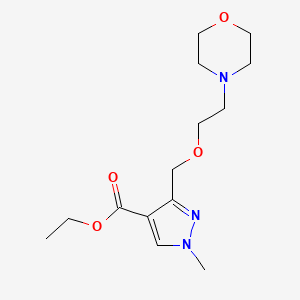

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

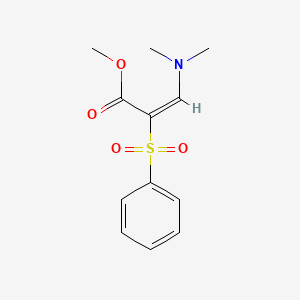

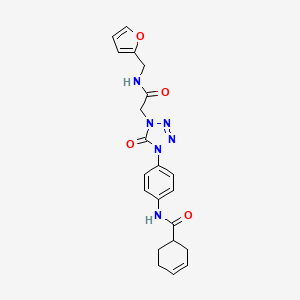

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)

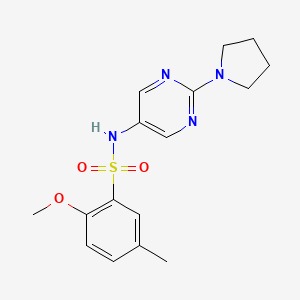

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

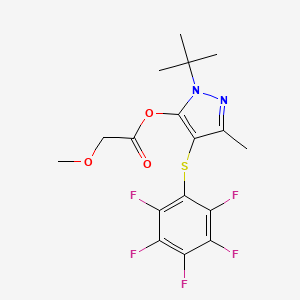

![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)